molecular formula C18H23N5O B11004759 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide

4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide

Cat. No.: B11004759
M. Wt: 325.4 g/mol
InChI Key: CJCJYAXLQZLOCJ-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide is a hybrid organic compound featuring an indole moiety linked via a butanamide chain to a 1,2,4-triazole ring substituted with a 2-methylpropyl (isobutyl) group. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the triazole ring enhances metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide

InChI

InChI=1S/C18H23N5O/c1-12(2)10-16-20-18(23-22-16)21-17(24)9-5-6-13-11-19-15-8-4-3-7-14(13)15/h3-4,7-8,11-12,19H,5-6,9-10H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

CJCJYAXLQZLOCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Introduction of the Triazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted indole or triazole derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also play a role in binding to specific sites on proteins, enhancing the compound’s overall bioactivity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Indole and Triazole Moieties

2.1.1 N-Substituted Butanamides with Oxadiazole vs. Triazole
describes N-(substituted-phenyl)butanamides incorporating a 1,3,4-oxadiazole-sulfanyl group instead of a triazole. These compounds (e.g., 8a–j ) share the butanamide backbone and indole moiety but differ in the heterocyclic ring (oxadiazole vs. triazole). The oxadiazole analogs are synthesized via multi-step protocols involving hydrazine and carbon disulfide, whereas triazole derivatives often require cyclization of thiosemicarbazides or copper-catalyzed "click" reactions .

2.1.2 Triazole-Thiol Derivatives reports 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol, which replaces the butanamide chain with a propyl linker and introduces a phenyl substituent on the triazole.

2.1.3 Betulinic Acid-Triazole Hybrids highlights 3β-O-acetyl-30-(1H-1,2,4-triazol-3-ylsulfanyl)-betulinic acid, a betulinic acid derivative with a triazole-sulfanyl group. While structurally distinct from the target compound, this hybrid demonstrates enhanced cytotoxicity (IC50 = 8.8 µM against melanoma cells), suggesting triazole’s role in boosting bioactivity .

Physicochemical and Pharmacokinetic Properties

The table below compares key properties of the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Donors Reference
Target Compound C18H22N4O¹ 310.40 ~3.5² 2 (indole NH, amide NH) Estimated
Y040-8890 () C26H26N4O2S 458.58 5.20 2
3β-O-Acetyl-triazolyl-betulinic acid () C34H49N3O3S 604.85 6.8³ 2
N-(2-Methylpropyl)-4-triazolyl-butanamide () C12H20N4O 248.32 ~2.8⁴ 2

¹Estimated based on structure; ²Predicted using fragment-based methods; ³Experimental data; ⁴Calculated via AlogPS.

Key Observations :

  • The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Y040-8890 () has a higher molecular weight (458.58) and logP (5.20) due to its additional thiazole and methoxyindole groups, which may reduce solubility .
  • Betulinic acid-triazole hybrids () exhibit significantly higher logP (6.8), correlating with their triterpenoid scaffold and reduced polarity .

Biological Activity

The compound 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide is a novel organic molecule that combines the indole and triazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2}, with a molecular weight of approximately 354.4 g/mol. The structure features:

  • Indole Ring : Known for various biological activities including anticancer and antimicrobial properties.
  • Triazole Moiety : Recognized for its role in enhancing the biological activity of compounds, particularly in antifungal and anticancer applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

Inhibition of Bacterial Growth

Studies have shown that related indole derivatives demonstrate activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some analogs was reported as low as 0.98 μg/mL against MRSA.

Compound MIC (μg/mL) Target Organism
Indole derivative A0.98MRSA
Indole derivative B3.90S. aureus ATCC 25923
Indole derivative C7.80M. tuberculosis

Antifungal Activity

The compound also shows antifungal activity against Candida albicans, with moderate activity observed in several derivatives.

Compound MFC (μg/mL) Target Organism
Compound 3d7.80Candida albicans
Compound 3p62.50Candida albicans

Cytotoxicity Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines. Compounds derived from this structure showed IC50 values in the low micromolar range (<10 μM) against A549 lung cancer cells.

Compound IC50 (μM) Cell Line
Compound 3c<10A549
Compound 3g<10MCF7 (breast cancer)

These findings suggest that the compound has potential as an anticancer agent due to its selective toxicity towards rapidly dividing cells.

The mechanism of action involves interactions with specific molecular targets. The indole ring can modulate enzyme activity and receptor interactions, while the triazole moiety enhances binding affinity through hydrogen bonding and other interactions.

Study on Antitubercular Activity

A recent study evaluated the antitubercular efficacy of related indole derivatives using a BASTEC MGIT 960 growth system. One compound inhibited the growth of M. tuberculosis at a concentration of 10 μg/mL over a period of 41 days.

Study on Leishmania Species

Another investigation demonstrated that certain derivatives exhibited activity against several species of Leishmania, indicating potential for further development as antileishmanial agents.

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